

Application Notes and Protocols: M4344

Solubility and In Vivo Preparation

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Compound of Interest

Compound Name: **M4344**

Cat. No.: **B608792**

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Introduction

M4344, also known as Gartisertib or VX-803, is a highly potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.^{[1][2]} ATR is a critical component of the DNA Damage Response (DDR) pathway, which maintains genomic integrity.^[3] By inhibiting ATR, **M4344** disrupts DNA damage checkpoint activation and repair, leading to cell death, particularly in cancer cells with high replication stress.^{[4][5]} Preclinical studies have demonstrated that **M4344** has significant antitumor activity both as a monotherapy and in combination with DNA-damaging agents like carboplatin, topoisomerase inhibitors, and PARP inhibitors.^{[3][4][6][7]} These notes provide essential information on the solubility of **M4344** and detailed protocols for its preparation for in vivo research applications.

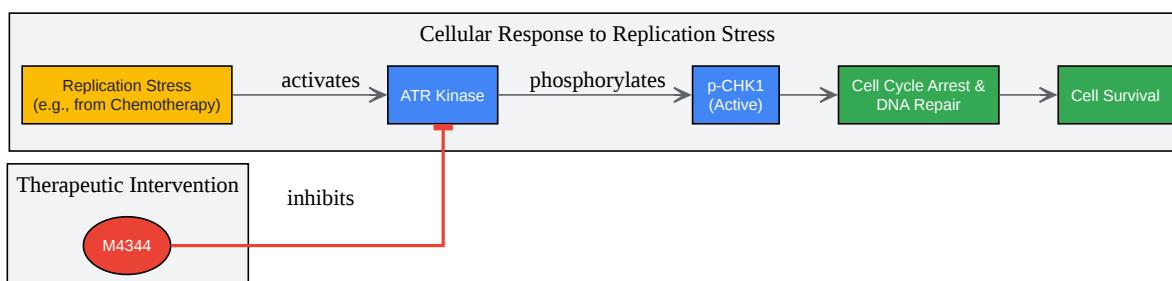
M4344 Solubility Data

Effective formulation for in vivo studies is contingent on the solubility of the compound. The following table summarizes the known solubility of **M4344** in various solvents and formulations.

Solvent/Vehicle	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	10 mM (~5.4 mg/mL)	-
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.08 mg/mL (≥ 3.84 mM)	Results in a clear solution.[1]
10% DMSO + 90% Corn Oil	2.08 mg/mL (3.84 mM)	Forms a suspended solution; sonication may be required.[1]

Mechanism of Action: ATR Signaling Pathway Inhibition

M4344 exerts its anticancer effects by targeting the ATR kinase, a key regulator of the cellular response to replication stress and DNA damage.[8] Upon DNA damage, ATR is activated and phosphorylates downstream targets, most notably Checkpoint Kinase 1 (CHK1), which in turn orchestrates cell cycle arrest and facilitates DNA repair.[5][8] **M4344** competitively binds to the ATP-binding site of ATR, preventing the phosphorylation of CHK1 and abrogating the downstream signaling cascade.[1][4] This leads to replication catastrophe and subsequent cell death in cancer cells.[4]



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Caption: Mechanism of **M4344** in the ATR signaling pathway.

Experimental Protocols: Preparation of M4344 for In Vivo Studies

The following protocols provide detailed methodologies for preparing **M4344** for oral administration in animal models, such as mouse xenograft studies where a 10 mg/kg dose has been used.^[4]

Protocol 1: Clear Solution Formulation using SBE- β -CD

This protocol is recommended for achieving a clear, homogenous solution, which is often ideal for ensuring consistent dosing.

Materials:

- **M4344** powder
- Dimethyl Sulfoxide (DMSO), sterile
- Captisol® or other Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer and/or sonicator

Procedure:

- Prepare the Vehicle:
 - Prepare a 20% (w/v) SBE- β -CD solution by dissolving 2g of SBE- β -CD in 10 mL of sterile saline.
 - Gently warm and vortex the solution until the SBE- β -CD is fully dissolved. Let it cool to room temperature.
- Calculate Required Quantities:

- Example: To prepare a 10 mL dosing solution at 1 mg/mL for a 10 mg/kg dose in a 20g mouse (0.2 mL volume).
 - Total **M4344** needed: $1 \text{ mg/mL} * 10 \text{ mL} = 10 \text{ mg}$.
 - DMSO volume (10%): $10 \text{ mL} * 0.10 = 1 \text{ mL}$.
 - 20% SBE- β -CD solution volume (90%): $10 \text{ mL} * 0.90 = 9 \text{ mL}$.
- Dissolve **M4344**:
 - Weigh 10 mg of **M4344** powder and place it in a sterile 15 mL conical tube.
 - Add 1 mL of DMSO to the tube.
 - Vortex or sonicate the mixture until the **M4344** is completely dissolved in the DMSO.
- Final Formulation:
 - Slowly add the 9 mL of the 20% SBE- β -CD solution to the **M4344**/DMSO mixture while vortexing.
 - Continue to vortex until the solution is clear and homogenous. The final concentration will be 1 mg/mL.[1]
 - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Suspension Formulation using Corn Oil

This protocol provides an alternative formulation as a suspension in corn oil.

Materials:

- **M4344** powder
- Dimethyl Sulfoxide (DMSO), sterile
- Corn Oil, sterile

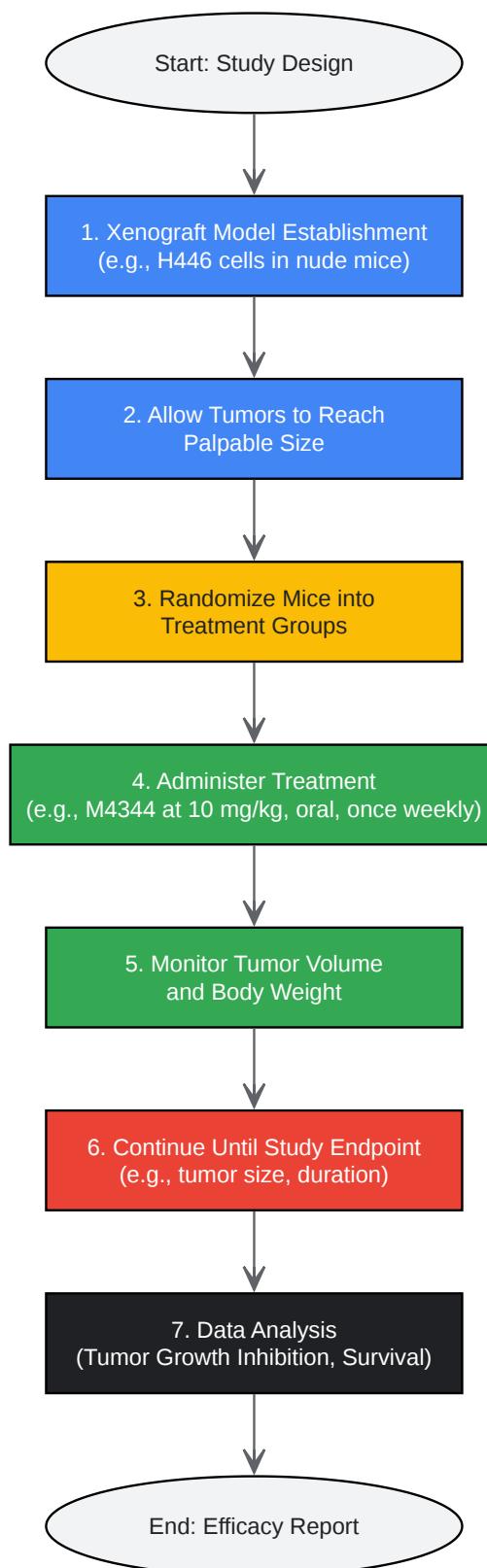
- Sterile conical tubes
- Vortex mixer and sonicator

Procedure:

- Calculate Required Quantities:
 - Example: To prepare a 10 mL dosing solution at 2 mg/mL.
 - Total **M4344** needed: $2 \text{ mg/mL} * 10 \text{ mL} = 20 \text{ mg.}$
 - DMSO volume (10%): $10 \text{ mL} * 0.10 = 1 \text{ mL.}$
 - Corn Oil volume (90%): $10 \text{ mL} * 0.90 = 9 \text{ mL.}$
- Dissolve **M4344** in DMSO:
 - Weigh 20 mg of **M4344** powder into a sterile 15 mL conical tube.
 - Add 1 mL of DMSO and vortex thoroughly to create a concentrated solution or a fine suspension.
- Final Formulation:
 - Add the 9 mL of corn oil to the **M4344**/DMSO mixture.
 - Vortex vigorously and sonicate the tube to create a uniform suspension.[\[1\]](#)
 - Note: This formulation will be a suspension. It is critical to ensure the mixture is uniformly suspended by vortexing immediately before each animal is dosed to guarantee accurate administration.

In Vivo Experimental Workflow

A typical workflow for evaluating the efficacy of **M4344** in a preclinical setting, such as a small-cell lung cancer xenograft model, involves several key stages from model establishment to data analysis.[\[4\]](#)



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Caption: General workflow for an in vivo **M4344** efficacy study.

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